what is (2-Chlorophenyl)diphenyl-methanol-d5
what is (2-Chlorophenyl)diphenyl-methanol-d5
An In-depth Technical Guide to (2-Chlorophenyl)diphenyl-methanol-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chlorophenyl)diphenyl-methanol-d5 is the deuterium-labeled form of (2-Chlorophenyl)diphenyl-methanol. Deuterated compounds are valuable tools in analytical and pharmaceutical research. The primary application of (2-Chlorophenyl)diphenyl-methanol-d5 is as an internal standard for quantitative analysis by techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Stable isotope labeling with deuterium (B1214612) provides a compound that is chemically almost identical to the analyte of interest but has a different mass, allowing for precise and accurate quantification by mass spectrometry.
The non-deuterated analog, (2-Chlorophenyl)diphenyl-methanol, is known to be an antifungal agent and a weak calcium channel blocker.[2][3] It is also a known impurity and synthetic intermediate of the antifungal drug Clotrimazole. This guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental methodologies for (2-Chlorophenyl)diphenyl-methanol-d5.
Chemical Properties and Data
A summary of the key quantitative data for (2-Chlorophenyl)diphenyl-methanol-d5 and its non-deuterated analog is presented below.
| Property | (2-Chlorophenyl)diphenyl-methanol-d5 | (2-Chlorophenyl)diphenyl-methanol |
| Molecular Formula | C₁₉H₁₀D₅ClO | C₁₉H₁₅ClO |
| Molecular Weight | ~299.81 g/mol | 294.77 g/mol [4] |
| Monoisotopic Mass | 299.1125 Da | 294.0811 Da |
| CAS Number | 1219802-30-8 | 66774-02-5[2] |
| IUPAC Name | (2-chlorophenyl)(phenyl-d5)phenylmethanol | (2-chlorophenyl)diphenylmethanol |
| Synonyms | o-Chlorophenyldiphenylmethanol-d5 | o-Chlorophenyldiphenylmethanol, 2-Chlorotritanol, Clotrimazole Impurity A |
| Melting Point | Data not readily available | 84-86 °C |
| Boiling Point | Data not readily available | Data not readily available |
| Solubility | Data not readily available | Data not readily available |
| XLogP3 | 4.7 | 4.7[5] |
| IC₅₀ | Not applicable | 1-2 μM (for sI(AHP) inhibition)[3][4] |
Applications in Research and Development
The primary utility of (2-Chlorophenyl)diphenyl-methanol-d5 lies in its application as an internal standard in quantitative analytical methods. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for its ability to correct for variability in sample preparation, matrix effects, and instrument response.
The non-deuterated compound, (2-Chlorophenyl)diphenyl-methanol, has been investigated for its biological activity. It is characterized as a weak calcium channel blocker and an antifungal drug that acts by blocking the function of a calcium ionophore in fungal cells.[2]
Experimental Protocols
Synthesis of (2-Chlorophenyl)diphenyl-methanol
A general method for the synthesis of the non-deuterated (2-Chlorophenyl)diphenyl-methanol involves the reaction of a Grignard reagent with a benzophenone (B1666685) derivative. A representative protocol is as follows:
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Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (B95107) (THF). A solution of 2-chlorobromobenzene in anhydrous THF is added dropwise to initiate the formation of (2-chlorophenyl)magnesium bromide. The reaction mixture is typically stirred at room temperature until the magnesium is consumed.
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Reaction with Benzophenone: A solution of benzophenone in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0 °C.
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Quenching and Extraction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by Thin Layer Chromatography). The reaction is then carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate.
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Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica (B1680970) gel to yield (2-Chlorophenyl)diphenyl-methanol.
Use of (2-Chlorophenyl)diphenyl-methanol-d5 as an Internal Standard in LC-MS/MS
The following is a representative protocol for the quantification of (2-Chlorophenyl)diphenyl-methanol in a biological matrix (e.g., plasma) using (2-Chlorophenyl)diphenyl-methanol-d5 as an internal standard.
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Preparation of Stock and Working Solutions:
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Prepare a stock solution of (2-Chlorophenyl)diphenyl-methanol (the analyte) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
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Prepare a stock solution of (2-Chlorophenyl)diphenyl-methanol-d5 (the internal standard) in the same solvent at a concentration of 1 mg/mL.
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From these stock solutions, prepare a series of calibration standards by spiking the analyte into the biological matrix of interest.
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Prepare a working solution of the internal standard at a fixed concentration.
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Sample Preparation (Protein Precipitation):
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To 100 µL of each calibration standard, quality control sample, and unknown sample, add a fixed volume (e.g., 20 µL) of the internal standard working solution.
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Add a protein precipitating agent (e.g., 300 µL of cold acetonitrile).
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Vortex the samples vigorously to ensure thorough mixing and protein precipitation.
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Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube or a 96-well plate for analysis.
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LC-MS/MS Analysis:
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Liquid Chromatography (LC) Conditions:
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Column: A C18 reversed-phase column is typically suitable.
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Mobile Phase: A gradient elution with a mobile phase consisting of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) as mobile phase B.
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Flow Rate: A typical flow rate would be in the range of 0.3-0.6 mL/min.
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Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected onto the column.
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Mass Spectrometry (MS) Conditions:
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Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for this type of compound.
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Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
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Data Analysis:
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The peak areas of the analyte and the internal standard are integrated.
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A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
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The concentration of the analyte in the unknown samples is determined from the calibration curve.
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Visualizations
Experimental Workflow for Internal Standard Use
Caption: Workflow for using (2-Chlorophenyl)diphenyl-methanol-d5 in LC-MS/MS.
Simplified Signaling Pathway
Caption: Mechanism of (2-Chlorophenyl)diphenyl-methanol as a Ca²⁺ channel blocker.
